molecular formula C17H18N4O3 B5559864 5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B5559864
M. Wt: 326.35 g/mol
InChI Key: JMRXVQBPWXKXES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves complex organic reactions, aiming to construct the molecule's intricate architecture. Studies such as those conducted by Cappelli et al. (2006) and Maleki (2014) have explored the synthesis of structurally related imidazo[4,5-c]pyridine derivatives, employing methodologies like the replacement of 4-phenylquinoline with different scaffolds and one-pot three-component reactions, respectively (Cappelli et al., 2006) (Maleki, 2014).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives have been the focus of various studies, highlighting the importance of structural features for biological activity. For instance, research on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists by Cappelli et al. (2006) illustrates how modifications to the compound's structure can influence receptor affinity (Cappelli et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are deeply influenced by their molecular structure. For example, the work by Sirakanyan et al. (2015) on the reaction of tetrahydroisoquinoline derivatives with bases highlights the potential for various rearrangements and transformations, indicating the chemical versatility of these molecules (Sirakanyan et al., 2015).

Scientific Research Applications

  • Synthetic Chemistry Applications : This compound is part of a family of new derivatives of the naturally occurring amino acid 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine). Research has reported the synthesis of amide, ester, 5-alkyl and acyl, and regiospecific N im-alkyl and aralkyl derivatives of spinacines. These compounds are synthesized via the Pictet-Spengler reaction of N im-substituted histidines and include cyclic hydantoin derivatives of spinacines (Klutchko, Hodges, Blankley, & Colbry, 1991).

  • Biological Evaluation : A series of fused tetracyclic quinolonecarboxylic acids, including variants of the compound , was prepared for biological evaluation. These compounds were synthesized by a route involving regiospecific functionalization of related quinolines, serving as precursors for further development in quinolone chemistry (Goff, Bouyssou, & Chenault, 1994).

  • Pharmacological Research : There has been research on the transformation of the 4-phenylquinoline backbone of novel AT1 receptor antagonists based on imidazo[4,5-b]pyridine moiety into different scaffolds. This research explored structure-activity relationships and investigated the pharmacokinetic properties of related carboxylic acids, highlighting their potential in developing novel polymeric prodrugs based on a new release mechanism (Cappelli et al., 2006).

  • Solid Phase Synthesis : This compound is also relevant in the field of solid phase synthesis. A method for the preparation of 1,2,3,4-tetrahydroisoquinolines and 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines on a solid support has been developed, utilizing substituted m-tyramines, histamines, and various aromatic, aliphatic, and heterocyclic aldehydes (Hutchins & Chapman, 1996).

  • Nanocatalyst-Assisted Synthesis : In another study, the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines was achieved via a one-pot three-component reaction using superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid as a nanocatalyst, demonstrating the potential of nanotechnology in synthetic chemistry (Maleki, 2014).

properties

IUPAC Name

5-(5,6,7,8-tetrahydroquinoline-3-carbonyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16(11-5-10-3-1-2-4-12(10)18-7-11)21-8-14-13(19-9-20-14)6-15(21)17(23)24/h5,7,9,15H,1-4,6,8H2,(H,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXVQBPWXKXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)C(=O)N3CC4=C(CC3C(=O)O)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 3
5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 4
5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 6
5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

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